1-(6-(Aminomethyl)pyridin-2-yl)ethanone
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-[6-(aminomethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H10N2O/c1-6(11)8-4-2-3-7(5-9)10-8/h2-4H,5,9H2,1H3 |
InChI Key |
BKSNSDKBNGCGJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=N1)CN |
Origin of Product |
United States |
Contextual Significance of Pyridine Based Chemical Scaffolds in Organic Synthesis
Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that play a pivotal role in the advancement of organic chemistry. nih.govresearchgate.net The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties, arising from the electronegative nitrogen atom, render the ring electron-deficient and influence its reactivity in chemical transformations.
The presence of the nitrogen atom in the pyridine ring allows for a range of chemical modifications, including electrophilic and nucleophilic substitutions, as well as reactions at the nitrogen atom itself, such as alkylation and oxidation. This versatility makes pyridine-based scaffolds highly valuable in the construction of complex molecular frameworks. researchgate.net Furthermore, the nitrogen atom can act as a hydrogen bond acceptor and a ligand for metal catalysts, further expanding the utility of pyridine derivatives in various catalytic processes and supramolecular chemistry. nih.govnih.gov
The inherent properties of the pyridine nucleus have led to its incorporation into numerous biologically active compounds, underscoring its significance as a "privileged scaffold" in drug discovery. mdpi.com The ability to readily functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets.
Overview of Aminomethyl Pyridine Derivatives in Advanced Chemical Transformations
Aminomethyl pyridine (B92270) derivatives represent a specific and highly functional class of pyridine compounds that have found extensive application in diverse areas of chemical research. The introduction of an aminomethyl group (-CH2NH2) onto the pyridine ring combines the features of both the aromatic heterocycle and a primary amine, leading to a bifunctional molecule with a rich and varied reaction chemistry.
These derivatives are particularly valued as ligands in coordination chemistry and catalysis. beilstein-journals.org The nitrogen atom of the pyridine ring and the nitrogen atom of the aminomethyl group can act in concert to chelate metal ions, forming stable complexes that can catalyze a wide range of organic transformations with high efficiency and selectivity. The steric and electronic environment of the metal center can be systematically altered by modifying the substitution pattern on the pyridine ring, allowing for the rational design of catalysts for specific applications.
In the realm of medicinal chemistry, the aminomethyl pyridine moiety is a key pharmacophore in a number of biologically active molecules. The primary amine can participate in crucial hydrogen bonding interactions with biological receptors, while the pyridine ring can engage in π-stacking and other non-covalent interactions. This dual functionality makes aminomethyl pyridines attractive building blocks for the synthesis of novel therapeutic agents. For instance, various aminomethyl pyridine derivatives have been investigated for their potential as enzyme inhibitors and receptor modulators.
Research Trajectories and Objectives for 1 6 Aminomethyl Pyridin 2 Yl Ethanone in Academic Investigation
Established Synthetic Routes and Reaction Pathways for the Core Structure
The construction of the this compound scaffold can be approached through several synthetic pathways. A common strategy involves the initial formation of a stable intermediate, such as a cyanopyridine, which can then be converted to the final product.
One plausible and documented route involves the synthesis of 2-acetyl-6-cyanopyridine as a key intermediate. This intermediate possesses the required acetyl group at the 2-position and a cyano group at the 6-position, which can be subsequently reduced to the aminomethyl group. The reduction of the cyano group is a critical step in this pathway. google.com
Reductive Amination Strategies for Pyridine-Core Construction
While direct reductive amination of a hypothetical 6-formyl-2-acetylpyridine could be considered, a more established and versatile approach for introducing the aminomethyl group onto the pyridine ring is through the reduction of a nitrile (cyano) group. This method avoids potential side reactions that could occur with the acetyl group under direct reductive amination conditions.
Catalytic hydrogenation is a preferred method for the reduction of the cyano group in 2-acetyl-6-cyanopyridine. google.com This process typically employs a catalyst such as palladium on carbon (Pd/C) in a suitable solvent, like acetic acid. google.com The reaction is carried out under a hydrogen atmosphere, leading to the selective reduction of the nitrile to a primary amine without affecting the ketone functionality.
Alternatively, chemical reduction using reagents like sodium borohydride (B1222165) in the presence of diborane (B8814927) offers another route to the aminomethyl group from the corresponding cyanopyridine. google.com This method is particularly useful when other functional groups that are sensitive to catalytic hydrogenation are present in the molecule. google.com
A highly enantioselective direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines has also been reported, which could be adapted for the synthesis of chiral derivatives of the target compound. This method utilizes a chiral catalyst, such as Ru(OAc)₂{(S)-binap}, with ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source under hydrogen pressure to yield chiral primary amines with high enantioselectivity. nih.govdntb.gov.ua
Acetylation Protocols for Ethanone (B97240) Moiety Introduction
The introduction of the ethanone (acetyl) group at the 2-position of the pyridine ring is a key step in the synthesis. Direct Friedel-Crafts acylation of pyridine is generally not feasible due to the electron-deficient nature of the pyridine ring, which is further deactivated by the Lewis acid catalyst.
A more effective strategy involves the use of a pre-functionalized pyridine ring. For instance, the synthesis of 2-acetyl-6-cyanopyridine can be achieved from 2-acetylpyridine-N-oxide. The N-oxide activates the pyridine ring towards nucleophilic substitution, allowing for the introduction of the cyano group.
Optimization and Refinement of Synthetic Processes
The efficiency and selectivity of the synthetic routes to this compound can be significantly enhanced through careful optimization of reaction conditions.
Catalyst Systems and Reaction Condition Tuning (e.g., Solvent Selection, Temperature Control, Inert Atmosphere)
In the catalytic hydrogenation of 2-acetyl-6-cyanopyridine, the choice of catalyst and solvent is crucial. Palladium on carbon is a commonly used and effective catalyst for this transformation. google.com The solvent can influence the reaction rate and selectivity; acetic acid is a preferred solvent for this reduction. google.com Temperature and hydrogen pressure are other important parameters that can be adjusted to optimize the reaction time and yield. The reaction is typically carried out under an inert atmosphere to prevent catalyst poisoning.
For the direct asymmetric reductive amination, the catalyst loading, temperature, and hydrogen pressure are critical for achieving high enantioselectivity and conversion. nih.govdntb.gov.ua The use of an appropriate solvent, such as tetrahydrofuran (B95107) (THF), is also important for the success of this reaction. nih.govdntb.gov.ua
Interactive Data Table: Catalyst and Solvent Systems for Pyridine Functionalization
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Key Considerations |
| Catalytic Hydrogenation of Nitrile | Palladium on Carbon (Pd/C) | Acetic Acid | Room Temperature to 60°C | Requires hydrogen atmosphere; catalyst loading can be optimized. google.com |
| Asymmetric Reductive Amination | Ru(OAc)₂{(S)-binap} | Tetrahydrofuran (THF) | 90°C | Requires hydrogen pressure (0.8 MPa); ammonium trifluoroacetate as nitrogen source. nih.govdntb.gov.ua |
| Sonogashira Coupling (Precursor Synthesis) | PdCl₂(PPh₃)₂ / CuI | Tetrahydrofuran (THF) / Triethylamine (TEA) | Room Temperature | Requires inert atmosphere; used for introducing an ethynyl (B1212043) group as a precursor to the aminomethyl group. chemicalbook.com |
Regioselective Synthesis and Control of Isomeric Purity
The synthesis of 2,6-disubstituted pyridines like the target compound requires precise control of regioselectivity. Starting with a symmetrically substituted pyridine, such as 2,6-dibromopyridine (B144722), allows for sequential and regioselective functionalization of the 2 and 6 positions.
For example, one bromine atom can be selectively substituted to introduce the acetyl or a precursor to the acetyl group, followed by the substitution of the second bromine atom to introduce the cyano or another precursor to the aminomethyl group. The order of these substitutions can be strategically chosen to facilitate the subsequent reactions and purifications.
Precursor Sourcing and Strategic Intermediate Synthesis for Target Compound Formation
The availability of suitable starting materials is a key consideration in the synthesis of this compound. Commercially available 2,6-disubstituted pyridines are often the preferred starting points.
A practical precursor for the synthesis is 2-acetyl-6-bromopyridine. This compound can be synthesized from 2,6-dibromopyridine by reaction with n-butyllithium followed by N,N-dimethylformamide (DMF) to introduce the formyl group, which is then converted to the acetyl group. google.com Alternatively, 1-(6-bromopyridin-2-yl)ethan-1-one can be used as a starting material. chemicalbook.com
From 1-(6-bromopyridin-2-yl)ethan-1-one, a Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene, can introduce an ethynyl group at the 6-position. chemicalbook.com This ethynyl group can then be further elaborated to an aminomethyl group through various synthetic transformations.
Another key intermediate, 2-acetyl-6-cyanopyridine, can be synthesized from 2-acetylpyridine-N-oxide. google.com The N-oxide is first prepared by the oxidation of 2-acetylpyridine (B122185) with an oxidizing agent like hydrogen peroxide in glacial acetic acid. google.com The resulting N-oxide can then be reacted with a cyanide source to introduce the cyano group at the 6-position.
Interactive Data Table: Key Precursors and Intermediates
| Compound Name | Structure | Role in Synthesis |
| 2,6-Dibromopyridine | Br-C₅H₃N-Br | Starting material for regioselective disubstitution. |
| 1-(6-Bromopyridin-2-yl)ethan-1-one | Br-C₅H₃N-C(O)CH₃ | Precursor for introducing the aminomethyl group or its precursor at the 6-position. chemicalbook.com |
| 2-Acetylpyridine-N-oxide | C₅H₄N(O)-C(O)CH₃ | Intermediate for the synthesis of 2-acetyl-6-cyanopyridine. google.com |
| 2-Acetyl-6-cyanopyridine | NC-C₅H₃N-C(O)CH₃ | Key intermediate that can be reduced to the target compound. google.com |
Functional Group Transformations and Mechanistic Investigations
The presence of three distinct reactive sites—the aminomethyl group, the ethanone moiety, and the pyridine ring—allows for a wide range of chemical transformations. Understanding the reactivity profiles of each of these components is crucial for the strategic design of novel derivatives.
Reactivity Profiles of the Aminomethyl Group
The primary amine of the aminomethyl group is a key site for nucleophilic reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent pyridine ring. This group can readily participate in reactions such as acylation, alkylation, and condensation, providing a versatile handle for structural modifications.
Studies on related 2-(aminomethyl)pyridine derivatives have shown that the aminomethyl group can undergo cyclization reactions to form fused heterocyclic systems. For instance, condensation with appropriate reagents can lead to the formation of imidazo[1,5-a]pyridines. While specific studies on this compound are limited, the known reactivity of the 2-(aminomethyl)pyridine scaffold suggests a high potential for similar transformations.
Furthermore, the aminomethyl group, in conjunction with the pyridine nitrogen, can act as a bidentate ligand, coordinating with metal ions. This property has been explored in the context of platinum complexes of similar ligands, where the aminomethylpyridine framework plays a crucial role in the coordination chemistry and subsequent biological activity. rsc.org
Chemical Transformations of the Ethanone Moiety
The ethanone group, a methyl ketone, offers another avenue for chemical modification. The carbonyl group is susceptible to nucleophilic attack, and the adjacent methyl group possesses acidic protons that can be deprotonated to form an enolate.
One of the most significant reactions of the ethanone moiety is the Claisen-Schmidt condensation. ijraset.comjchemrev.comnih.gov This base-catalyzed reaction involves the condensation of the methyl ketone with an aromatic aldehyde to form a chalcone (B49325), an α,β-unsaturated ketone. ijraset.comjchemrev.comnih.gov This transformation is a powerful tool for extending the molecular framework and introducing diverse substituents. The general scheme for this reaction is depicted below:
Figure 1: General scheme of Claisen-Schmidt condensation involving an acetophenone (B1666503) derivative.The resulting chalcones, bearing the aminomethyl pyridine scaffold, are valuable intermediates for the synthesis of various heterocyclic compounds and have been investigated for their biological activities. nih.govresearchgate.net
Other potential transformations of the ethanone group, based on the reactivity of 2-acetylpyridine, include reduction of the ketone to a secondary alcohol, oxidation, and reactions involving the α-protons to form various derivatives. researchgate.netrsc.orgwikipedia.org
Pyridine Ring Functionalization and Electrophilic/Nucleophilic Substitution Patterns
The pyridine ring is an electron-deficient aromatic system, which generally makes it less reactive towards electrophilic aromatic substitution compared to benzene. The nitrogen atom deactivates the ring towards electrophiles and directs incoming substituents primarily to the meta-position (C3 and C5). youtube.com However, the activating effect of the aminomethyl and acetyl groups can influence the regioselectivity of these reactions.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the ortho (C2 and C6) and para (C4) positions. mhmedical.com The presence of good leaving groups at these positions would facilitate such reactions.
While specific studies on the electrophilic and nucleophilic substitution patterns of this compound are not extensively documented, the general principles of pyridine chemistry suggest that functionalization of the ring is a feasible strategy for derivatization. youtube.comnih.gov
Synthesis of Analogues and Structurally Related Derivatives
The synthesis of analogues of this compound allows for the systematic exploration of structure-activity relationships and the fine-tuning of its chemical and physical properties.
Structural Modifications at the Aminomethyl Position
The primary amine of the aminomethyl group serves as a convenient point for introducing a wide array of substituents. N-alkylation and N-acylation reactions can be readily performed to generate a library of derivatives with varying steric and electronic properties.
For instance, reaction with various alkyl halides or acyl chlorides would yield the corresponding secondary or tertiary amines and amides, respectively. These modifications can significantly impact the compound's polarity, basicity, and biological interactions. The synthesis of N-substituted pyridinophane derivatives from related precursors highlights the feasibility of such modifications. rsc.org
| Reaction Type | Reagent | Product Class |
|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |
| N-Acylation | Acyl Chloride (R-COCl) | Amide |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |
| Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | Sulfonamide |
Diversification and Alterations of the Ethanone Moiety
The ethanone side chain can be diversified through various chemical transformations. As previously mentioned, the Claisen-Schmidt condensation provides access to a wide range of chalcone derivatives. nih.govresearchgate.net These chalcones can then be used as precursors for the synthesis of other heterocyclic systems like pyrazolines and pyrimidines.
Furthermore, the ketone can be transformed into other functional groups. For example, reaction with Grignard reagents can lead to the formation of tertiary alcohols. The synthesis of related compounds like 1-(6-ethynyl-pyridin-2-yl)-ethanone and 1-[6-(6-acetylpyridin-2-yl)pyridin-2-yl]ethanone demonstrates the potential for more complex modifications at this position. nih.govresearchgate.netnih.govchemicalbook.com
| Reaction Type | Reagent/Conditions | Product Class |
|---|---|---|
| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base | Chalcone |
| Grignard Reaction | Grignard Reagent (R-MgX) | Tertiary Alcohol |
| Wittig Reaction | Phosphonium Ylide | Alkene |
| Reduction | NaBH4, LiAlH4 | Secondary Alcohol |
Heterocyclic and Aromatic Ring Diversification of the Pyridine Core
The pyridine ring of this compound, while aromatic, is an electron-deficient heterocycle. This electronic nature dictates its reactivity towards various substitution reactions. Generally, electrophilic aromatic substitution on the pyridine ring is challenging due to the deactivating effect of the nitrogen atom. Such reactions, if they proceed, typically require harsh conditions and direct substitution at the C3 and C5 positions. Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the C4 and C6 positions, especially if a good leaving group is present.
While direct substitution on the unsubstituted pyridine core of this compound is not widely reported, diversification is often achieved through the use of pre-functionalized analogues, such as those bearing a halogen atom on the pyridine ring. These halogenated derivatives serve as versatile handles for cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of more complex aromatic systems.
Two of the most powerful and widely employed cross-coupling methodologies for the diversification of pyridyl scaffolds are the Suzuki-Miyaura and Sonogashira reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of a halo-pyridine with a boronic acid or ester. For a derivative of our target molecule, such as 1-(6-bromo-pyridin-2-yl)ethanone, this reaction provides an efficient route to introduce new aryl or heteroaryl groups at the 6-position. The general conditions for such a reaction are outlined in the table below.
| Reactants | Catalyst/Ligand | Base | Solvent | Product | Reference |
| 1-(6-bromopyridin-2-yl)ethanone, Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 1-(6-arylpyridin-2-yl)ethanone | researchgate.net |
| 2,6-dichloropyridine, Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 2-aryl-6-chloropyridine | mdpi.com |
Sonogashira Coupling: This reaction, also catalyzed by palladium and typically co-catalyzed by copper, facilitates the formation of a carbon-carbon bond between a halo-pyridine and a terminal alkyne. This method is invaluable for the introduction of alkynyl moieties, which can serve as versatile synthetic intermediates for further transformations. For instance, a 1-(6-halopyridin-2-yl)ethanone derivative can be coupled with various terminal alkynes to generate 1-(6-alkynylpyridin-2-yl)ethanone compounds.
| Reactants | Catalyst/Co-catalyst | Base | Solvent | Product | Reference |
| 1-(6-bromopyridin-2-yl)ethanone, Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 1-(6-alkynylpyridin-2-yl)ethanone | wikipedia.org |
| 2-amino-3-bromopyridine, Terminal alkyne | Pd(CF₃COO)₂ / CuI | Et₃N | DMF | 2-amino-3-alkynylpyridine | scirp.org |
These cross-coupling strategies significantly expand the accessible chemical space around the pyridine core, allowing for the synthesis of a vast library of analogues with tailored electronic and steric properties.
Construction of Complex Molecular Architectures Utilizing this compound as a Building Block
The bifunctional nature of this compound, possessing both a nucleophilic primary amine and an electrophilic carbonyl group, makes it an ideal candidate for the construction of more complex molecular architectures through a variety of synthetic strategies.
Heterocyclic Ring Annulation and Cyclocondensation Reactions
The strategic placement of the aminomethyl and acetyl groups on the pyridine backbone facilitates intramolecular cyclization reactions to form fused heterocyclic systems. One prominent example is the potential for Pictet-Spengler-type reactions. The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. In the case of this compound, an intramolecular variant could be envisioned where the aminomethyl group reacts with a suitable carbonyl-containing partner, followed by cyclization onto the pyridine ring.
Furthermore, the aminomethyl group can participate in cyclocondensation reactions with various electrophiles to construct new heterocyclic rings. For instance, 2-(aminomethyl)pyridines are known to react with electrophilically activated nitroalkanes to form imidazo[1,5-a]pyridines. This transformation proceeds through an initial nucleophilic attack of the amine, followed by cyclization and subsequent aromatization.
| Reactants | Reagents | Conditions | Product | Yield | Reference |
| 2-(aminomethyl)pyridine, Nitroalkane | Polyphosphoric acid, Phosphorous acid | 160 °C | Imidazo[1,5-a]pyridine derivative | Moderate to Good | nih.gov |
The acetyl group can also be a key player in ring-forming reactions. For example, it can undergo condensation with active methylene (B1212753) compounds, followed by cyclization to afford various fused pyridines.
Advanced Coupling Reactions and Formation of Oligomeric/Polymeric Systems
The functional groups of this compound can be leveraged to create larger, more complex molecules such as oligomers and polymers. Through appropriate derivatization, the molecule can be converted into a monomer suitable for polymerization. For example, if the aminomethyl group is transformed into a leaving group, or if a halo-substituted precursor is used, palladium-catalyzed cross-coupling reactions can be employed to form bipyridine and polypyridine structures. These materials are of significant interest in materials science and coordination chemistry due to their electronic and photophysical properties, as well as their ability to form well-defined complexes with metal ions.
The formation of 1-[6-(6-acetylpyridin-2-yl)pyridin-2-yl]ethanone through the homocoupling of 6-bromo-2-acetylpyridine is a prime example of the construction of a dimeric pyridine system. Such molecules can serve as building blocks for more extended, conjugated systems. nih.gov
Multi-component Reaction Integration
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecule synthesis. The bifunctionality of this compound makes it a potentially valuable component in such reactions.
For instance, the aminomethyl group can react with an aldehyde to form an in-situ generated imine, which can then participate in a variety of cycloaddition reactions. One such example is the aza-Diels-Alder reaction, where the imine acts as the dienophile, reacting with a suitable diene to construct a six-membered nitrogen-containing ring. While specific examples utilizing this compound in MCRs are not extensively documented, the inherent reactivity of its functional groups suggests significant potential in this area. The development of novel MCRs incorporating this versatile building block could provide rapid access to diverse and complex heterocyclic scaffolds. wikipedia.orgrsc.org
Computational and Theoretical Investigations of 1 6 Aminomethyl Pyridin 2 Yl Ethanone
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed analysis of electron distribution and its influence on molecular geometry and reactivity.
Density Functional Theory (DFT) Applications for Geometric and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest. mdpi.com DFT calculations can be employed to determine the optimized geometric parameters of 1-(6-(aminomethyl)pyridin-2-yl)ethanone, such as bond lengths and angles. These calculations provide a three-dimensional representation of the molecule in its most stable energetic state.
Furthermore, DFT is instrumental in elucidating the electronic properties of the molecule. By mapping the electron density, it is possible to identify regions that are electron-rich or electron-deficient, which is crucial for understanding intermolecular interactions. Properties such as the dipole moment and the distribution of atomic charges can be precisely calculated, offering a quantitative measure of the molecule's polarity.
Table 1: Predicted Geometric and Electronic Properties of this compound from DFT Calculations
Property Predicted Value Significance Bond Lengths (Å) Indicates the distance between atomic nuclei and reflects the strength of the chemical bond. Pyridine (B92270) C-N ~1.34 Typical aromatic C-N bond length. C=O (ethanone) ~1.23 Characteristic double bond length of a carbonyl group. C-C (pyridine-ethanone) ~1.51 Standard single bond length between sp2 and sp3 hybridized carbons. Bond Angles (°) Determines the overall shape and steric hindrance of the molecule. Pyridine C-N-C ~117 Reflects the geometry of the pyridine ring. O=C-C (ethanone) ~120 Typical angle for a carbonyl group. Dipole Moment (Debye) ~3.5 D Indicates a significant molecular polarity, influencing solubility and intermolecular interactions.
Molecular Orbital Analysis and Prediction of Reactivity Sites
Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com
For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the aminomethyl group and the pyridine ring, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered around the electron-withdrawing ethanone (B97240) group, suggesting this as a probable site for nucleophilic attack.
Table 2: Predicted Frontier Molecular Orbital Properties of this compound
Parameter Predicted Value (eV) Implication HOMO Energy -6.2 Indicates the electron-donating capacity of the molecule. LUMO Energy -1.5 Indicates the electron-accepting capacity of the molecule. HOMO-LUMO Gap (ΔE) 4.7 A larger gap suggests higher kinetic stability and lower chemical reactivity.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net MD simulations can be used to explore the conformational landscape of this compound, identifying the different spatial arrangements (conformers) the molecule can adopt and their relative stabilities. This is particularly important for understanding how the molecule might interact with biological targets, as its conformation can significantly influence binding affinity. The flexibility of the aminomethyl and ethanone side chains would be a key focus of such simulations.
Table 3: Hypothetical Conformational Analysis of this compound from MD Simulations
Conformer Dihedral Angle (Py-C-C-N) Relative Energy (kcal/mol) Population (%) Anti-periplanar ~180° 0.0 (most stable) 65 Gauche ~60° 1.2 30 Syn-periplanar ~0° 3.5 5
Elucidation of Structure-Reactivity Relationships from a Theoretical Perspective
By combining insights from quantum chemical calculations and molecular dynamics simulations, a comprehensive understanding of the structure-reactivity relationships of this compound can be developed. nih.govmdpi.com Theoretical studies can systematically probe how modifications to the molecular structure affect its electronic properties and, consequently, its reactivity. For instance, the introduction of different substituents on the pyridine ring or modifications to the side chains can be modeled to predict their impact on the molecule's reactivity profile. nih.gov This allows for a rational approach to tuning the molecule's properties for specific applications. The presence of both an electron-donating aminomethyl group and an electron-withdrawing ethanone group on the same pyridine ring sets up an interesting electronic profile that can be thoroughly investigated through computational methods.
In Silico Design Principles for Novel Pyridine-Based Chemical Entities
The knowledge gained from the theoretical investigation of this compound can inform the in silico design of new pyridine-based molecules with enhanced or novel properties. nih.govmalariaworld.orgauctoresonline.orgresearchgate.net Computational tools enable the rapid screening of virtual libraries of related compounds, predicting their properties without the need for immediate synthesis and experimental testing. nih.gov Design principles can be formulated based on the established structure-property relationships. For example, if a higher reactivity is desired, modifications that narrow the HOMO-LUMO gap could be explored. Conversely, to increase stability, modifications that widen the gap would be prioritized. This iterative cycle of in silico design, prediction, and refinement is a powerful strategy in modern chemical research.
Table 4: In Silico Design Strategies for Novel Pyridine Derivatives Based on this compound
Design Goal Proposed Modification Predicted Outcome Computational Tool Enhance Receptor Binding Introduce hydrogen bond donors/acceptors Increased binding affinity Molecular Docking Increase Solubility Add polar functional groups Improved aqueous solubility DFT, MD Simulations Modulate Reactivity Alter electronic nature of substituents Tuned HOMO-LUMO gap DFT Improve Metabolic Stability Block potential sites of metabolism Longer biological half-life Metabolism Prediction Software
Advanced Spectroscopic and Analytical Characterization Techniques in Research on 1 6 Aminomethyl Pyridin 2 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as 1-(6-(Aminomethyl)pyridin-2-yl)ethanone, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.
In a hypothetical ¹H NMR spectrum of the target compound, one would expect to see distinct signals for the protons of the aminomethyl group (-CH₂NH₂), the acetyl group (-COCH₃), and the three aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. For instance, the methyl protons of the acetyl group would likely appear as a singlet, while the methylene (B1212753) protons of the aminomethyl group would also be a singlet. The protons on the pyridine ring would exhibit characteristic splitting patterns (doublets or triplets) due to spin-spin coupling with their neighbors, and their chemical shifts would indicate their position relative to the nitrogen atom and the other substituents.
As an illustrative example, the ¹H NMR data for a related compound, 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone, shows aromatic protons in the δ 8.0-8.9 ppm range, with the methyl protons of the acetyl groups appearing as a singlet at δ 2.79 ppm. epo.orggoogle.com
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the acetyl group would be expected to have a chemical shift in the downfield region, typically around 190-200 ppm. The carbons of the pyridine ring would appear in the aromatic region (approximately 120-160 ppm), and the methyl and methylene carbons would be found in the upfield region of the spectrum.
Table 1: Illustrative ¹H NMR Data for a Related Pyridine Derivative
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone | Aromatic H | 8.81, 8.23, 8.07 | d, d, dd |
| Acetyl CH₃ | 2.79 | s |
Data sourced from references epo.orggoogle.com
Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its molecular formula (C₈H₁₀N₂O).
In a typical mass spectrum, the compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum would be characteristic of the compound's structure. For this compound, common fragmentation pathways would likely involve the loss of the acetyl group, the aminomethyl group, or cleavage of the pyridine ring. The analysis of these fragment ions can help to confirm the connectivity of the different functional groups within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the acetyl group. The N-H stretching vibrations of the primary amine (-NH₂) in the aminomethyl group would likely appear as two bands in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic methyl and methylene groups would be observed around 2850-3100 cm⁻¹. Furthermore, C=C and C=N stretching vibrations within the pyridine ring would give rise to absorptions in the 1400-1600 cm⁻¹ region.
For comparison, the IR spectrum of the related compound 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone shows a strong C=O absorption at 1590 cm⁻¹ and aromatic C-H stretches at 3056 cm⁻¹. epo.orggoogle.com
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300-3500 |
| Carbonyl (C=O) | C=O Stretch | 1680-1700 |
| Pyridine Ring | C=C, C=N Stretch | 1400-1600 |
| Aromatic C-H | C-H Stretch | 3000-3100 |
X-ray Crystallography for Definitive Solid-State Structure Determination
While no crystal structure is available for the target compound, the crystal structure of 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone has been reported. epo.orggoogle.com This analysis revealed that the molecule possesses a trans conformation with respect to the two pyridine rings and that the molecules are linked in the crystal by weak intermolecular C-H···O hydrogen bonds. epo.org This type of detailed structural insight is the hallmark of X-ray crystallography.
Chromatographic Methods for Purity Assessment and Isolation (e.g., LC-MS, GC-MS Methodologies)
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. For a compound like this compound, both liquid chromatography (LC) and gas chromatography (GC) could be employed, often coupled with mass spectrometry for enhanced detection and identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) would be a particularly suitable method for the analysis of this compound. LC-MS allows for the separation of the target compound from any impurities or byproducts in a reaction mixture, followed by its detection and molecular weight confirmation by the mass spectrometer. This technique is widely used in the analysis of pyridine derivatives and their metabolites in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be utilized, potentially after derivatization of the polar aminomethyl group to increase its volatility. GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds and has been used for the analysis of other aminopyridine derivatives. The choice between LC-MS and GC-MS would depend on the specific properties of the compound and the analytical requirements. Pyrolysis-GC-MS is another advanced technique that can be used to investigate the decomposition products of such compounds at high temperatures.
Applications of 1 6 Aminomethyl Pyridin 2 Yl Ethanone in Specific Chemical Research Contexts
Role as a Key Precursor and Intermediate in Diverse Organic Synthesis Schemes
The unique arrangement of a primary amine and a ketone functional group on a pyridine (B92270) scaffold makes 1-(6-(aminomethyl)pyridin-2-yl)ethanone a significant intermediate in organic synthesis. Its primary application lies in its ability to undergo condensation reactions, particularly with aldehydes and ketones, to form Schiff bases. These Schiff bases are themselves important intermediates for creating a wide array of heterocyclic compounds and other complex organic structures. jocpr.com
The aminomethyl group provides a nucleophilic site that readily reacts with carbonyl compounds in the presence of an acid catalyst. This reaction, a nucleophilic addition followed by dehydration, yields an imine or azomethine group (-C=N-), which is the defining feature of a Schiff base. jocpr.com These derivatives are not merely synthetic endpoints but are often used to introduce new functionalities or to construct larger, more complex molecular frameworks, including those with recognized biological activity. mdpi.comresearchgate.net For instance, pyridine derivatives are integral structural motifs in a significant number of FDA-approved drugs and are actively studied in medicinal chemistry. mdpi.com
Furthermore, the structure of this compound is suitable for intramolecular reactions or for serving as a building block in multicomponent reactions to synthesize fused heterocyclic systems. For example, similar 2-(aminomethyl)pyridine precursors are used in cyclocondensation reactions to create imidazo[1,5-a]pyridines, a class of compounds investigated for various applications. beilstein-journals.org The presence of both the amine and the acetyl group allows for sequential or one-pot reactions to build molecular complexity efficiently.
Table 1: Synthetic Applications of this compound as a Precursor
| Reaction Type | Reactant | Product Class | Significance |
|---|---|---|---|
| Schiff Base Condensation | Aldehydes (e.g., Salicylaldehyde (B1680747), o-vanillin), Ketones | Schiff Bases (Imines) | Precursors for bioactive molecules and ligands for metal complexes. jocpr.comshd-pub.org.rs |
| Cyclocondensation | Electrophilically activated nitroalkanes | Imidazo[1,5-a]pyridines and related heterocycles | Access to complex heterocyclic scaffolds with potential biological and material applications. beilstein-journals.org |
| Synthesis of Bioactive Molecules | Various organic reagents | Diverse pyridine-containing compounds | Pyridine derivatives are crucial in drug design and agricultural chemistry. mdpi.comnih.gov |
Exploration in Ligand Design for Advanced Coordination Chemistry
In the field of coordination chemistry, the design of organic molecules that can bind to metal ions (ligands) is of paramount importance for creating materials with specific magnetic, optical, or catalytic properties. mdpi.com this compound is an excellent platform for designing multidentate ligands. The pyridine nitrogen, the nitrogen of the aminomethyl group, and the oxygen of the acetyl group can all act as potential donor atoms for coordinating with metal ions.
The most common strategy involves converting the compound into a Schiff base ligand through condensation of its primary amine group with an aldehyde or ketone. shd-pub.org.rsnih.gov This transformation not only extends the ligand's backbone but also introduces an imine nitrogen atom as an additional coordination site. For example, reacting this compound with salicylaldehyde would produce a tridentate N₂O ligand, capable of forming a stable five- or six-membered chelate ring with a metal ion. shd-pub.org.rs Such chelation significantly enhances the stability of the resulting metal complex. redalyc.org
The resulting coordination complexes can exhibit diverse geometries, such as square planar or octahedral, depending on the metal ion and reaction conditions. shd-pub.org.rsijsred.com Researchers have synthesized and characterized numerous coordination polymers and discrete complexes using ligands derived from substituted pyridines. sciencenet.cnrsc.orgmdpi.com These materials are explored for applications ranging from catalysis to the development of novel photoluminescent materials. mdpi.comnih.gov The specific electronic and steric properties of the ligand, which can be tuned by modifying the precursor, play a crucial role in determining the final structure and properties of the metal complex. sciencenet.cn
Table 2: Ligands Derived from this compound and Their Coordination Complexes
| Ligand Type | Metal Ions | Resulting Complex Type | Potential Applications |
|---|---|---|---|
| Schiff Base Ligands (N₂O, N₃, etc.) | Copper (Cu(II)), Cobalt (Co(II)), Nickel (Ni(II)), Zinc (Zn(II)) | Mononuclear Complexes, Coordination Polymers | Catalysis, Antimicrobial agents, Photoluminescent materials. shd-pub.org.rsredalyc.orgrsc.org |
| Pincer-type Ligands | Iridium (Ir), Rhodium (Rh), Palladium (Pd) | Organometallic Pincer Complexes | Homogeneous catalysis, reaction intermediates. nih.gov |
| Polypyridyl Ligands | Iron (Fe(II)), Ruthenium (Ru(II)) | Supramolecular Assemblies (e.g., Helicates) | Supramolecular chemistry, materials science. nih.gov |
Contributions to Methodological Development in Analytical Chemistry (e.g., as a Derivatization Reagent for Specific Analytes)
In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis, typically by enhancing its detectability or improving its separation characteristics in methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). mdpi.com Reagents used for this purpose often target specific functional groups, such as primary amines, hydroxyls, or carboxylic acids. mdpi.com
This compound possesses a primary amine, a functional group that is a common target for derivatization reagents. mdpi.com While the direct application of this specific compound as a derivatization reagent is not extensively documented in the reviewed literature, its structure contains the necessary functionalities. For instance, the aminomethyl group could react with analytes containing carbonyl groups to form Schiff bases, thereby "tagging" the analyte. If the resulting derivative has enhanced UV absorbance, fluorescence, or ionization efficiency for mass spectrometry, it would improve the analytical sensitivity.
The development of novel derivatization agents is an ongoing area of research aimed at improving the detection limits and selectivity for various analytes, including drugs, metabolites, and environmental pollutants. libretexts.org Compounds with structures similar to this compound, which contain a reactive functional group and a chromophore (the pyridine ring), are potential candidates for such applications. The primary amine can be modified to react selectively with certain classes of analytes, thereby enabling their quantification at low concentrations. mdpi.com
Table 3: Potential Analytical Applications Based on Functional Groups
| Analytical Technique | Targeted Analyte Functional Group | Derivatization Reaction | Purpose of Derivatization |
|---|---|---|---|
| HPLC-UV/Fluorescence | Carbonyls (aldehydes, ketones) | Schiff Base Formation | Introduction of a UV-active or fluorescent tag for enhanced detection. libretexts.org |
| Gas Chromatography (GC) | Various | Acylation/Silylation of the amine | Increase volatility and thermal stability of the analyte. |
| Mass Spectrometry (MS) | Primary amines, Phenols | Reaction with specialized reagents (e.g., FMP-based) | Improve ionization efficiency and provide characteristic fragmentation patterns. mdpi.com |
Future Research Directions and Emerging Trends for 1 6 Aminomethyl Pyridin 2 Yl Ethanone and Its Derivatives
Sustainable Synthesis and Green Chemistry Methodologies for Production
The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.in Future research on the synthesis of 1-(6-(Aminomethyl)pyridin-2-yl)ethanone is expected to focus on developing more sustainable and environmentally benign methods. ijarsct.co.in This involves the exploration of greener solvents, catalysts, and reaction conditions. researchgate.net
One promising avenue is the use of thermo-catalytic conversion of renewable feedstocks like glycerol (B35011) with ammonia (B1221849) over zeolite catalysts to produce the core pyridine (B92270) structure. rsc.org Researchers may investigate adapting such methods to generate functionalized pyridines, potentially leading to a more sustainable route to the target molecule. Another area of focus will likely be the use of microwave-assisted synthesis, which has been shown to be a green chemistry tool that can reduce reaction times and increase yields in the synthesis of pyridine derivatives. nih.gov The development of novel catalysts, including biocatalysts and nano-catalysts, will also be crucial in achieving highly efficient and selective syntheses under mild conditions. researchgate.netnih.gov
Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. ijarsct.co.in | Engineering enzymes for specific transformations on the pyridine core. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. nih.gov | Optimization of microwave parameters for key synthetic steps. |
| Flow Chemistry | Improved safety, scalability, and process control. | Development of continuous flow processes for the synthesis and purification. |
| Use of Green Solvents | Reduced environmental impact and toxicity. rasayanjournal.co.in | Exploration of ionic liquids or deep eutectic solvents for the synthesis. |
| Heterogeneous Catalysis | Ease of catalyst recovery and reuse, simplified product purification. researchgate.net | Design of robust and selective solid-supported catalysts. |
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical research by enabling the rapid synthesis and screening of large numbers of compounds. nih.gov For this compound and its derivatives, these platforms offer the potential to accelerate the discovery of new synthetic routes, optimize reaction conditions, and identify novel biological activities. researchgate.net
Automated synthesis platforms can be employed to systematically vary substituents on the pyridine ring, the aminomethyl group, and the acetyl moiety, generating a diverse library of analogues. This would allow for a comprehensive exploration of the structure-activity relationships (SAR) for various applications. rsc.org High-throughput screening methods can then be used to rapidly evaluate the properties of these derivatives, for instance, their efficacy as inhibitors of specific enzymes. nih.gov The data generated from these large-scale experiments can be analyzed using machine learning algorithms to identify promising candidates for further development. researchgate.net
Table 2: Application of Automated Platforms in the Study of this compound Derivatives
| Platform | Application | Expected Outcome |
|---|---|---|
| Automated Synthesizers | Library generation of derivatives with diverse functional groups. | Rapid access to a wide range of compounds for screening. |
| High-Throughput Screening (HTS) | Evaluation of biological activity (e.g., enzyme inhibition). nih.gov | Identification of lead compounds with desired properties. |
| Robotic Liquid Handlers | Precise and reproducible preparation of reaction mixtures and assay plates. | Increased experimental accuracy and throughput. |
| Data Analysis Software | Processing and interpretation of large datasets from HTE. | Identification of trends and structure-activity relationships. |
Discovery and Exploration of Novel Reactivity Patterns and Unprecedented Transformations
While the fundamental reactivity of the functional groups in this compound can be predicted, there is significant scope for the discovery of novel reactivity patterns and unprecedented transformations. The interplay between the aminomethyl and acetyl groups, mediated by the pyridine ring, could lead to unique chemical behaviors.
Research in this area may focus on metal-assisted transformations. For example, studies on 2-acetylpyridine (B122185) have revealed interesting copper(II)-assisted transformations under basic conditions, leading to the formation of complex multidentate ligands. nih.govrsc.org Similar investigations with this compound could uncover novel coordination chemistry and catalytic applications. Furthermore, the exploration of photochemical reactions could lead to new C-H functionalization pathways, enabling the introduction of various substituents at specific positions on the pyridine ring. acs.org The development of cascade reactions, where multiple bond-forming events occur in a single operation, could also provide efficient routes to complex heterocyclic structures derived from the target molecule. lookchem.com
Table 3: Potential Novel Transformations for this compound
| Reaction Type | Potential Outcome | Rationale |
|---|---|---|
| Metal-Catalyzed Cross-Coupling | Functionalization of the pyridine ring with various substituents. | Well-established methods for pyridine functionalization. organic-chemistry.org |
| Intramolecular Cyclizations | Formation of novel fused heterocyclic systems. | Proximity of the aminomethyl and acetyl groups may facilitate cyclization. |
| Photoredox Catalysis | C-H functionalization at various positions on the pyridine ring. acs.org | Emerging area for selective bond formation. |
| Biocatalytic Transformations | Enantioselective reduction of the ketone or other selective modifications. | Enzymes offer high selectivity under mild conditions. |
Development and Validation of Advanced Analytical Techniques Tailored for its Characterization
The accurate characterization of this compound and its derivatives is crucial for understanding their properties and behavior. Future research will likely involve the development and validation of advanced analytical techniques tailored for these specific compounds.
High-performance liquid chromatography (HPLC) methods will be essential for the separation and quantification of the target compound and its impurities. helixchrom.com The development of chiral HPLC methods will be particularly important if enantioselective syntheses are pursued. Gas chromatography-mass spectrometry (GC-MS) will be a valuable tool for the identification of volatile derivatives and impurities. cdc.gov Nuclear magnetic resonance (NMR) spectroscopy will continue to be the primary technique for structural elucidation, with advanced 2D NMR techniques being employed to fully characterize complex derivatives. nih.gov Furthermore, the validation of these analytical methods according to established guidelines will be critical to ensure their accuracy, precision, and reliability for quality control and research purposes. nih.gov
Table 4: Advanced Analytical Techniques for the Characterization of this compound
| Technique | Purpose | Key Validation Parameters |
|---|---|---|
| HPLC/UPLC | Purity determination and quantification. helixchrom.com | Linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ). |
| Chiral HPLC | Separation of enantiomers. | Resolution, enantiomeric excess determination. |
| LC-MS/MS | Identification of metabolites and degradation products. | Mass accuracy, fragmentation pattern analysis. |
| High-Resolution NMR | Unambiguous structure elucidation. nih.gov | Chemical shifts, coupling constants, 2D correlations (COSY, HSQC, HMBC). |
| X-ray Crystallography | Determination of the three-dimensional molecular structure. | Crystal quality, refinement statistics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
